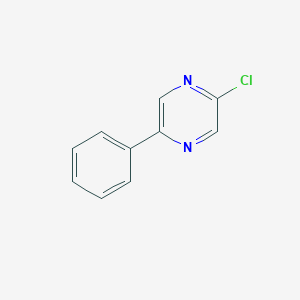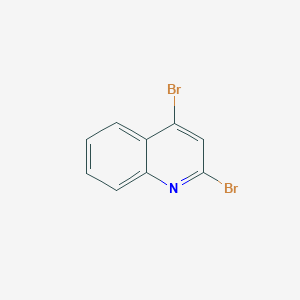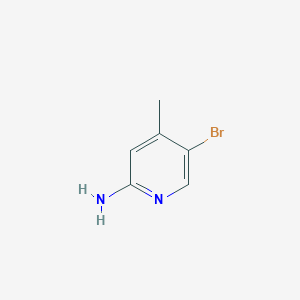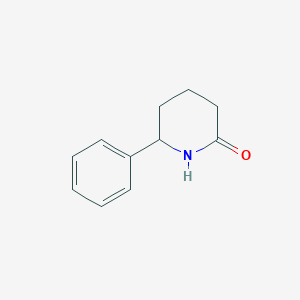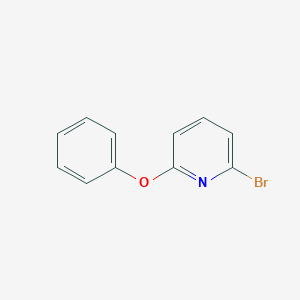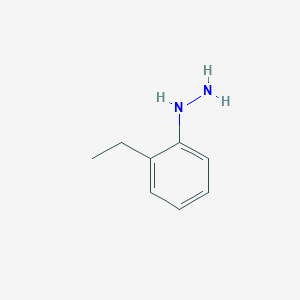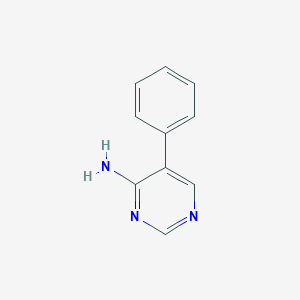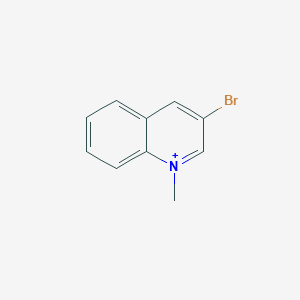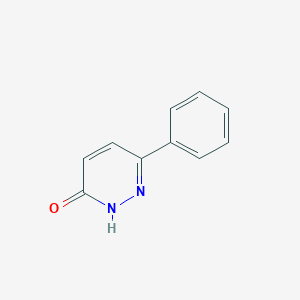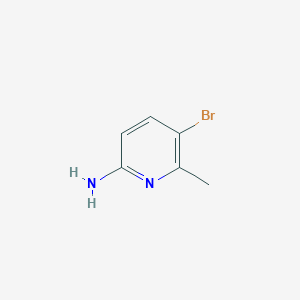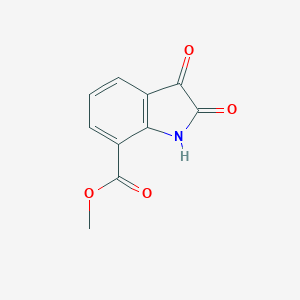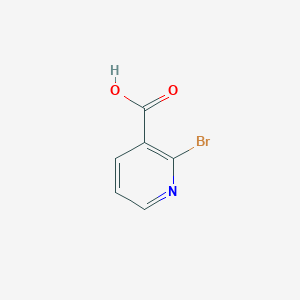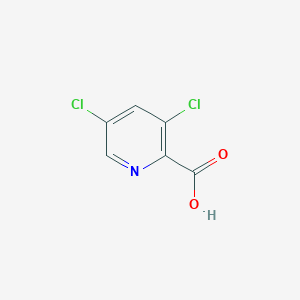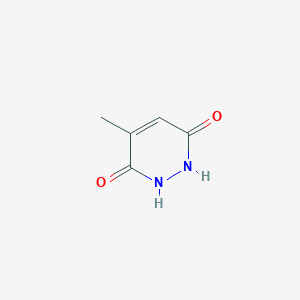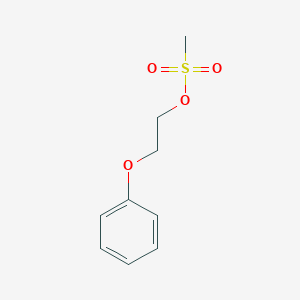
2-Phenoxyethyl methanesulfonate
Übersicht
Beschreibung
2-Phenoxyethyl methanesulfonate (PEMS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEMS is a sulfonate ester that is commonly used as a reagent for the protection of hydroxyl groups in organic synthesis. In addition, PEMS has been found to exhibit various biological activities, making it a promising candidate for future research.
Wirkmechanismus
2-Phenoxyethyl methanesulfonate has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. The mechanism of action of 2-Phenoxyethyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells.
Biochemische Und Physiologische Effekte
2-Phenoxyethyl methanesulfonate has been shown to exhibit various biochemical and physiological effects in cells. For example, 2-Phenoxyethyl methanesulfonate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, 2-Phenoxyethyl methanesulfonate has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenoxyethyl methanesulfonate is a useful reagent for the protection of hydroxyl groups in organic synthesis due to its selectivity and ease of use. However, 2-Phenoxyethyl methanesulfonate has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 2-Phenoxyethyl methanesulfonate. One area of interest is the development of new synthetic methods for the production of 2-Phenoxyethyl methanesulfonate and related compounds. Another area of interest is the investigation of the mechanism of action of 2-Phenoxyethyl methanesulfonate and its potential as a therapeutic agent for various diseases. Finally, the development of new applications for 2-Phenoxyethyl methanesulfonate in fields such as materials science and catalysis is also an area of potential future research.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl methanesulfonate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 2-Phenoxyethyl methanesulfonate is in the protection of hydroxyl groups in organic synthesis. 2-Phenoxyethyl methanesulfonate can selectively protect primary and secondary hydroxyl groups, making it a useful reagent for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
141482-06-6 |
|---|---|
Produktname |
2-Phenoxyethyl methanesulfonate |
Molekularformel |
C9H12O4S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2-phenoxyethyl methanesulfonate |
InChI |
InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
CEWGIIZKTNAOIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1 |
Kanonische SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
2-phenoxyethyl Methanesulfonate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

